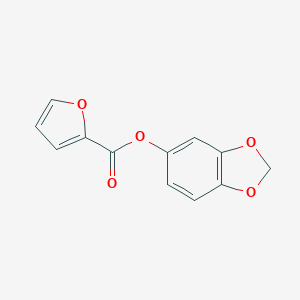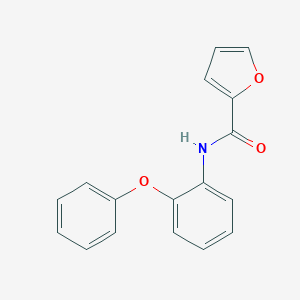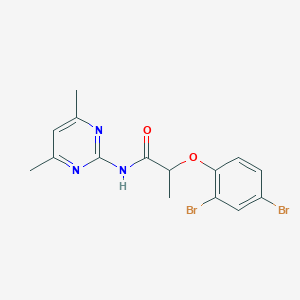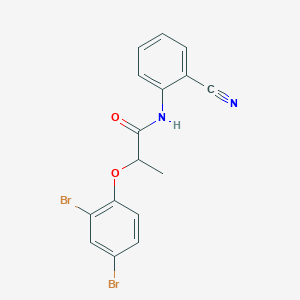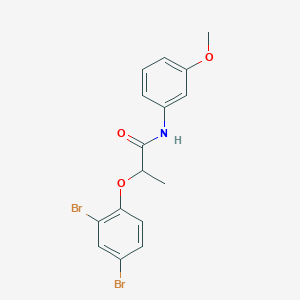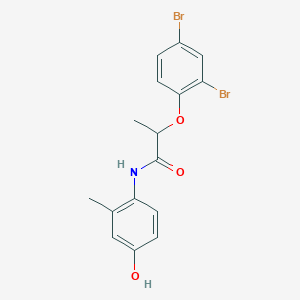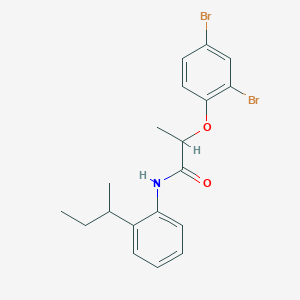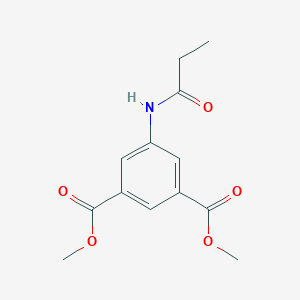
Dimethyl 5-(propionylamino)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(propionylamino)isophthalate, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. DPI has been shown to have a wide range of effects on various biological systems, and its use has been investigated in many different fields of research.
Mechanism of Action
Dimethyl 5-(propionylamino)isophthalate acts as a potent and selective inhibitor of PKC, an enzyme that plays a critical role in many cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in many diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. By inhibiting PKC, Dimethyl 5-(propionylamino)isophthalate can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Dimethyl 5-(propionylamino)isophthalate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and migration. In neurons, Dimethyl 5-(propionylamino)isophthalate has been shown to enhance synaptic plasticity and improve cognitive function. In immune cells, Dimethyl 5-(propionylamino)isophthalate has been shown to modulate cytokine production and inhibit T cell proliferation. These effects suggest that Dimethyl 5-(propionylamino)isophthalate may have potential therapeutic applications in many different fields of research.
Advantages and Limitations for Lab Experiments
Dimethyl 5-(propionylamino)isophthalate has several advantages and limitations for use in lab experiments. Its selectivity for PKC makes it a valuable tool for studying the role of PKC in various biological systems. However, its potency can also make it difficult to use at higher concentrations, and its effects on other cellular processes may complicate interpretation of experimental results. Additionally, Dimethyl 5-(propionylamino)isophthalate has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Future Directions
There are many potential future directions for research on Dimethyl 5-(propionylamino)isophthalate. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic applications of Dimethyl 5-(propionylamino)isophthalate in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of Dimethyl 5-(propionylamino)isophthalate and its effects on various cellular processes.
Synthesis Methods
The synthesis of Dimethyl 5-(propionylamino)isophthalate involves several steps, including the reaction of isophthalic acid with propionyl chloride to form 5-propionylisophthalic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form Dimethyl 5-(propionylamino)isophthalate. The synthesis of Dimethyl 5-(propionylamino)isophthalate is a complex process that requires careful attention to detail and high-quality starting materials.
Scientific Research Applications
Dimethyl 5-(propionylamino)isophthalate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including cancer cells, neurons, and immune cells. Its use has been investigated in many different fields of research, including cancer biology, neuroscience, and immunology.
properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
dimethyl 5-(propanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-11(15)14-10-6-8(12(16)18-2)5-9(7-10)13(17)19-3/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
HNMXHYQNWNBSDG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



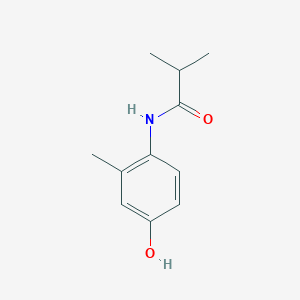
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)

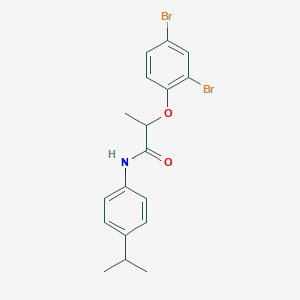
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
